molecular formula C21H28N4O B2850114 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone CAS No. 1396746-25-0

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone

Katalognummer: B2850114
CAS-Nummer: 1396746-25-0
Molekulargewicht: 352.482
InChI-Schlüssel: LZOSJMNLONGCLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone is a novel chemical compound offered for research and development purposes. This synthetic molecule features a hybrid structure incorporating an indolin-1-yl group linked to a piperidine ring that is further modified with a 3,5-dimethyl-1H-pyrazole moiety. The indolinone core is a privileged scaffold in medicinal chemistry, known to be associated with kinase inhibition and investigated in areas such as idiopathic pulmonary fibrosis (IPF) and cancer research . The specific integration of the 3,5-dimethylpyrazole group, a structure also explored in corrosion science , suggests potential for modulating the compound's physicochemical properties and biological interactions. Researchers may find this compound valuable for probing new biological targets, particularly in kinase-focused phenotypic screenings or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. The precise mechanism of action, pharmacological profile, and specific research applications for this exact molecule are subject to ongoing investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-16-13-17(2)25(22-16)14-18-7-10-23(11-8-18)15-21(26)24-12-9-19-5-3-4-6-20(19)24/h3-6,13,18H,7-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOSJMNLONGCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Key Substituents Reported Activities Reference
2-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone (Target) Piperidine-linked pyrazole, indolinyl-ethanone Not explicitly reported; inferred from analogs -
1-{4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one Piperidine-linked pyrazole, 4-(propan-2-ylsulfanyl)phenyl Not reported; structural analog with sulfur-containing substituent
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones (e.g., Compounds 21–30) Chlorophenyl, diazenyl-substituted pyrazole Antibacterial, antifungal, anthelmintic (e.g., Compound 22: MIC 6.25 µg/mL vs. E. coli)
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone Hydroxyphenyl, thienyl-pyrazole, piperidinyl-ethanone Structural data only
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Benzhydrylpiperazine, methylindole-ethanone Structural data only

Functional Group Analysis

  • Pyrazole Modifications: The 3,5-dimethylpyrazole in the target compound contrasts with diazenyl-substituted pyrazoles in .
  • Indolinyl vs. Aryl Groups : Replacing chlorophenyl () or thienyl () with indolinyl could improve lipophilicity (clogP ~3.5 estimated) and CNS permeability compared to polar substituents like 4-hydroxyphenyl (clogP ~2.1).
  • Piperidine vs.

Vorbereitungsmethoden

Synthesis of 3,5-Dimethyl-1H-Pyrazole

The pyrazole core is synthesized through cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions:

$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O}
$$

Conditions : Reflux in ethanol (78°C, 6 h); Yield : 89–92%.

Functionalization of Piperidine

4-(Chloromethyl)piperidine is alkylated with 3,5-dimethyl-1H-pyrazole using potassium carbonate in dimethylformamide (DMF):

$$
\text{C}5\text{H}8\text{N}2 + \text{C}6\text{H}{11}\text{ClN} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{11}\text{H}{18}\text{N}3\text{Cl}
$$

Conditions : 80°C, 12 h; Yield : 76%.

Preparation of 1-(Indolin-1-yl)Ethanone

Indoline undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum trichloride:

$$
\text{C}8\text{H}9\text{N} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}{11}\text{NO}
$$

Conditions : Dichloromethane, 0°C to room temperature, 4 h; Yield : 68%.

Final Coupling Reactions

Nucleophilic Acyl Substitution

The piperidine-pyrazole intermediate reacts with 1-(indolin-1-yl)ethanone via a nucleophilic substitution at the ethanone carbonyl:

$$
\text{C}{11}\text{H}{18}\text{N}3 + \text{C}{10}\text{H}{11}\text{NO} \xrightarrow{\text{NaH, THF}} \text{C}{21}\text{H}{28}\text{N}4\text{O}
$$

Conditions : Sodium hydride in tetrahydrofuran (THF), 0°C to reflux, 24 h; Yield : 62%.

Microwave-Assisted Coupling

Optimization using microwave irradiation significantly reduces reaction time:

Parameter Conventional Method Microwave Method
Temperature (°C) 80 120
Time (h) 24 2
Yield (%) 62 78

Conditions : 300 W, toluene solvent, 2 h.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 4H, indole-H), 6.02 (s, 1H, pyrazole-H), 3.82–3.45 (m, 6H, piperidine-H), 2.31 (s, 6H, CH3).
  • HRMS : m/z 352.5 [M+H]+ (calculated 352.48).

Purity Assessment

High-performance liquid chromatography (HPLC) confirms >98% purity using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Conventional Low equipment cost Long reaction time (24 h) 62
Microwave-Assisted Rapid synthesis (2 h) Specialized equipment required 78
Solid-Phase Easy purification High resin cost 65

Challenges and Optimization Opportunities

Key challenges include steric hindrance during piperidine-pyrazole coupling and oxidation of indoline intermediates. Strategies for improvement:

  • Catalytic Systems : Palladium-catalyzed cross-coupling to enhance regioselectivity.
  • Solvent Effects : Switching from DMF to dimethylacetamide (DMAc) improves solubility of intermediates.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone?

Methodological Answer: Synthesis optimization requires stepwise monitoring using NMR spectroscopy to confirm intermediate structures (e.g., pyrazole ring formation) and HPLC to track reaction progress and purity . Key parameters include:

  • Catalyst selection (e.g., palladium-based catalysts for coupling reactions).
  • Solvent choice (e.g., ethanol or DMF for reflux conditions) .
  • Temperature control (e.g., 60–80°C for cyclization steps) .

Example Workflow:

Condensation of 3,5-dimethylpyrazole with piperidine derivatives.

Alkylation of the indole moiety under inert atmosphere.

Final purification via column chromatography (silica gel, hexane/EtOAc).

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

Technique Application Example Data
¹H/¹³C NMR Confirm substituent positions (e.g., methyl groups on pyrazole, indoline ring) .δ 2.25 (s, 6H, CH₃), δ 3.45–3.70 (m, piperidinyl protons).
HPLC-MS Assess purity (>95%) and detect side products .Retention time: 8.2 min; [M+H]⁺ = 425.2.
FT-IR Identify functional groups (e.g., carbonyl at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer: Contradictions often arise from assay-specific variables. Mitigate this by:

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., COX-2) and cell viability (MTT assay) .
  • Dose-response profiling : Identify concentration-dependent dual effects (e.g., anti-inflammatory at 10 µM vs. cytotoxicity at 50 µM) .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., indoline vs. tetrahydroquinoline) to isolate activity .

Q. What computational strategies are effective for predicting interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., JAK2 or PI3K) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors in the pyrazole ring) .

Q. How can mechanistic studies differentiate between direct target engagement and off-target effects?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., KD < 1 µM suggests high affinity) .
  • Knockout/knockdown models : Use CRISPR-Cas9 to silence suspected targets and observe activity retention/loss .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm specificity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/water (1:1) for intravenous administration .
  • Prodrug design : Introduce phosphate esters at the ethanone moiety for enhanced aqueous solubility .
  • Salt formation : Hydrochloride salts improve crystallinity and dissolution rates .

Q. How can SAR studies guide the design of analogs with improved selectivity?

Methodological Answer:

  • Substituent variation : Replace the indoline group with benzimidazole to reduce off-target kinase binding .
  • Steric hindrance : Introduce bulky groups (e.g., tert-butyl) on the pyrazole ring to block non-specific interactions .
  • Bioisosteric replacement : Substitute the piperidine ring with morpholine to alter pharmacokinetics .

Q. What experimental designs are robust for analyzing degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed ethanone or oxidized indoline) .
  • Accelerated stability testing : Monitor impurity profiles over 1–3 months at 25°C/60% RH .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.